![molecular formula C12H16N2O2 B3166944 4-Cyclohexyl-3-nitroaniline CAS No. 91557-34-5](/img/structure/B3166944.png)
4-Cyclohexyl-3-nitroaniline
Overview
Description
4-Cyclohexyl-3-nitroaniline is a chemical compound with the CAS Number: 13663-59-7 . It is also known as N-cyclohexyl-4-nitroaniline . The molecular weight of this compound is 220.27 .
Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using Density Functional Theory (DFT) with B3LYP function and Hartree–Fock method with a 6–311++G (d,p) basis set . This method could potentially be used to analyze the molecular structure of 4-Cyclohexyl-3-nitroaniline.Physical And Chemical Properties Analysis
4-Cyclohexyl-3-nitroaniline is a powder with a melting point of 103-105 degrees Celsius .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Cyclohexyl-3-nitroaniline, focusing on six unique fields:
Pharmaceutical Development
4-Cyclohexyl-3-nitroaniline is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be used in the development of drugs targeting specific biological pathways. For instance, it can be modified to create compounds with potential antihyperglycemic and hypoglycemic effects, which are beneficial in treating diabetes .
Catalysis
This compound plays a significant role in catalytic processes, particularly in the reduction of nitroaromatic compounds. It serves as a precursor for catalysts that facilitate the hydrogenation of nitro groups to amines, which are essential in the production of fine chemicals and pharmaceuticals . The efficiency of these catalytic processes is enhanced by the unique properties of 4-Cyclohexyl-3-nitroaniline.
Material Science
In material science, 4-Cyclohexyl-3-nitroaniline is used in the synthesis of advanced materials with specific optical and electronic properties. These materials are crucial in the development of organic semiconductors and nonlinear optical materials, which have applications in electronic devices and photonics .
Environmental Chemistry
The compound is also utilized in environmental chemistry for the detection and remediation of pollutants. Its derivatives can be employed in sensors designed to detect nitroaromatic pollutants in water and soil. Additionally, it can be used in the development of materials that catalyze the breakdown of these pollutants, contributing to environmental cleanup efforts .
Biological Studies
4-Cyclohexyl-3-nitroaniline and its derivatives are studied for their biological activities. They have shown potential as antimicrobial agents, effective against various bacterial and fungal strains. This makes them candidates for the development of new antibiotics and antifungal medications .
Quantum Chemical Calculations
In theoretical chemistry, 4-Cyclohexyl-3-nitroaniline is used in quantum chemical calculations to study its electronic structure and reactivity. These studies help in understanding the molecule’s behavior in different chemical environments and can guide the design of new compounds with desired properties .
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various biological targets due to their electron-donor (amine) and electron-acceptor (nitro) groups .
Mode of Action
4-Cyclohexyl-3-nitroaniline, like other nitroanilines, is a push-pull molecule. This means it has an intramolecular charge transfer (ICT) from the –NH2 (electron-donor group) to –NO2 (electron-acceptor group) through the phenyl ring
Biochemical Pathways
Nitroanilines are known to undergo various transformations in heterogeneous photocatalytic systems, leading to products such as amines, azo and azoxy compounds, imines, products of n-alkylation, n-formylation, and cyclization of various compounds .
Pharmacokinetics
The basic nature of a compound, including nitroanilines, can be affected by factors such as the tendency to donate a lone pair, electronic effects (inductive, resonance, etc), factors stabilizing the conjugate acid, and the nature of the solvent .
Result of Action
Nitroanilines and their derivatives are biologically important compounds and have been shown to produce significant antihyperglycemic as well as hypoglycemic effects in certain models .
Action Environment
The action, efficacy, and stability of 4-Cyclohexyl-3-nitroaniline can be influenced by various environmental factors. For instance, photocatalytic methods of organic synthesis using semiconductor and other photoactive materials can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry .
Safety and Hazards
Future Directions
The conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a current area of research . Various methods for its conversion and removal have been explored, including the chemical reduction of 4-nitroaniline using various nanocatalytic systems . This approach has attracted significant interest over the past few years .
properties
IUPAC Name |
4-cyclohexyl-3-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h6-9H,1-5,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLUBOPKXNOORF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-3-nitroaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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